Chroman-4-amine hydrochloride

Description

Historical Context and Significance as a Core Heterocyclic Amine Scaffold in Medicinal Chemistry

The chroman ring system is a prevalent structural motif in a wide range of naturally occurring compounds and has proven to be a highly potent pharmacophore in medicinal chemistry. core.ac.uk The historical significance of the broader chromone (B188151) scaffold can be traced back to the use of natural products like khellin, extracted from the plant Ammi visnaga, which was recognized for its therapeutic properties in ancient folk medicine and later as a treatment for bronchial asthma. researchgate.net This discovery spurred the development of a variety of benzopyrone analogues for clinical use. researchgate.net

The chromone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile framework for developing compounds that interact with a wide range of biological targets. ijrpc.com The evolution of research into chroman-4-one, a direct precursor to chroman-4-amine (B2768764), has led to its establishment as an important intermediate in drug design and organic synthesis. ijrar.org The introduction of an amine group at the 4-position of the chroman ring, and its subsequent formulation as a hydrochloride salt, enhances its utility as a building block in the creation of novel therapeutic agents. The development of synthetic methods, such as the reductive amination of chroman-4-one, has been pivotal in making chiral chroman-4-amines accessible for research.

Broadening Research Avenues for Chroman-4-amine Hydrochloride and its Functionalized Derivatives

The versatility of the this compound scaffold has opened up numerous avenues of research, leading to the development of a multitude of functionalized derivatives with diverse pharmacological activities. These derivatives are being investigated for their potential in treating a range of conditions, most notably neurodegenerative diseases and cancer.

Research has demonstrated that derivatives of chroman-4-amine are promising candidates for targeting enzymes implicated in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. core.ac.uk For instance, certain functionalized chroman-4-amines have shown significant inhibitory activity against butyrylcholinesterase (BuChE) and monoamine oxidase (MAO), enzymes that play a role in the progression of these conditions. core.ac.ukgoogle.com The ability of some of these compounds to cross the blood-brain barrier is a significant advantage for developing drugs that target the central nervous system. smolecule.com

Furthermore, the chroman scaffold is being actively explored in oncology research. Studies have revealed that derivatives can induce apoptosis in cancer cells and inhibit enzymes crucial for tumor growth. The potential of (R)-Chroman-4-amine hydrochloride to block the production of Tumor Necrosis Factor-alpha (TNF-α), a cytokine involved in inflammatory responses, suggests its possible application in treating inflammatory diseases and certain types of cancer. smolecule.com

The ongoing synthesis and evaluation of novel chroman-4-amine derivatives continue to expand their therapeutic potential. Researchers are actively creating libraries of these compounds with various substitutions to explore their structure-activity relationships and to identify lead compounds for further drug development. core.ac.uk

Detailed Research Findings

The following tables summarize key research findings on the synthesis and application of chroman-4-amine and its derivatives.

Table 1: Synthesis of Chroman-4-amine and Derivatives

| Product | Starting Material | Method | Key Features | Reference |

| (S)-Chroman-4-amine | Chroman-4-one | Biocatalytic Synthesis using Imine Reductases (IREDs) | High stereoselectivity and conversion rates. | |

| Chroman-4-amine | Chroman-4-one oxime | Catalytic Hydrogenation | Good yields (70-85%) but requires careful control to prevent over-reduction. | |

| 3-Substituted Chroman-4-ones | 2-(Allyloxy)arylaldehydes and oxalates | Cascade Radical Annulation | Metal-free conditions, convenient and practical for creating bioactive ester-containing derivatives. | ijrpc.com |

| Substituted Chroman-4-ones | 2'-Hydroxyacetophenone and aldehydes | Microwave-assisted Aldol (B89426) Condensation | Efficient one-step procedure for synthesizing potent and selective SIRT2 inhibitors. | acs.org |

Table 2: Biological Activity of Chroman-4-amine Derivatives

| Derivative Class | Target | Biological Activity | Disease Area | Reference |

| gem-Dimethylchroman-4-amine compounds | Butyrylcholinesterase (BuChE) | Inhibition with IC50 values in the micromolar range. | Neurodegenerative Diseases | |

| Substituted Chroman-4-ones | Sirtuin 2 (SIRT2) | Selective inhibition, with potential to decrease neuronal cell death. | Aging-related and Neurodegenerative Diseases | acs.org |

| (R)-Chroman-4-amine hydrochloride | Tumor Necrosis Factor-alpha (TNF-α) | Blocks TNF-α production in breast cancer cells. | Cancer, Inflammatory Diseases | smolecule.com |

| Chroman-4-one analogues | Pteridine (B1203161) Reductase 1 (PTR1) | Inhibition of parasitic enzymes, demonstrating anti-parasitic activity. | Parasitic Diseases (Trypanosomiasis, Leishmaniasis) | nih.gov |

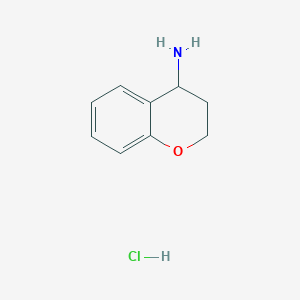

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMKYKMJUZEGBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50920284 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90609-63-5 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Investigations of Chroman 4 Amine Hydrochloride and Its Derivatives

Positional and Substituent Effects on Biological Activity

The nature and position of substituents on the chroman ring, as well as modifications to the amine group, are critical determinants of biological efficacy.

The chroman framework, a bicyclic system containing a benzene (B151609) ring fused to a pyran ring, offers multiple positions for substitution, allowing for the fine-tuning of pharmacological properties. While research specifically on chroman-4-amine (B2768764) hydrochloride is detailed, the broader class of chromene and chromanone derivatives provides significant insights into the SAR of the chroman scaffold. nih.gov

Studies on related 4H-chromene derivatives have demonstrated that substitutions at the 2-, 3-, and 4-positions can yield potent antitumor compounds. nih.gov For a series of 2-amino-4H-benzo[h]chromenes, the presence of an amino group at the C-2 position and a suitable substituent at the C-4 position were found to be crucial for their cytotoxic activities. researchgate.net Further research into chromene derivatives containing fused imidazo[1,2-a] pyridine (B92270) motifs indicated that incorporating a carbamate (B1207046) group at the C-8 position resulted in the most effective compound in the series for inducing cell cycle arrest and apoptosis. nih.gov

The following table summarizes key findings on how substitution patterns on the related chromene core influence biological activity.

| Position of Substitution | Type of Substituent/Group | Observed Biological Effect | Reference Compound Class |

| C-2 | Amino group | Essential for cytotoxic activity | 2-amino-4-aryl-benzo[h]chromenes |

| C-4 | Aryl group | Potent antitumor activity | 4-aryl-4H-chromenes |

| C-6 | Methoxy group (in benzo[h]chromenes) | Significant inhibition of cancer cell lines (MCF-7) | 6-methoxy-4H-benzo[h]chromenes |

| C-8 | Carbamate group | Induced significant cell cycle detention and apoptosis | Chromenes with fused imidazo[1,2-a] pyridine |

This table presents data from studies on chromene derivatives, which are structurally related to the chroman core, to illustrate the principles of positional and substituent effects.

While direct studies on a wide range of N-substituted chroman-4-amine hydrochlorides are specific to certain therapeutic targets, the general principles of medicinal chemistry suggest that converting the primary amine to secondary or tertiary amines, or to amides or sulfonamides, would have a profound impact on efficacy and selectivity. For example, for a given chiral drug, it is appropriate to consider the two enantiomers as two separate drugs with different properties unless proven otherwise. ecgbert.sheffield.sch.uk The portion of a molecule containing the chiral center may not always be involved in the molecule's ability to interact with its target, but enantiomers can differ in their metabolic profiles and affinities for other biological molecules. ecgbert.sheffield.sch.uk

Stereochemical Aspects in Structure-Activity Relationships

The carbon atom at the 4-position of the chroman ring in chroman-4-amine is a stereocenter, meaning the compound exists as a pair of enantiomers: (S)-chroman-4-amine and (R)-chroman-4-amine. This chirality is a fundamental aspect of its SAR.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in biological activity, both quantitatively and qualitatively. nih.gov This is because biological targets, such as receptors and enzymes, are themselves chiral and can differentiate between the two enantiomers. ecgbert.sheffield.sch.uk

One enantiomer may bind to the target with high affinity and elicit the desired therapeutic effect, while the other (the distomer) may be significantly less active, inactive, or even contribute to off-target effects. ecgbert.sheffield.sch.uknih.gov For example, the S-enantiomer of the antidepressant citalopram (B1669093) is primarily responsible for its serotonin (B10506) reuptake inhibition, with the R-enantiomer being 30 times less potent. ecgbert.sheffield.sch.uk Similarly, the (R,R)-enantiomer of the β2-adrenoceptor agonist formoterol (B127741) is by far the most potent of its stereoisomers. nih.gov This differential potency underscores the importance of evaluating the individual enantiomers of chroman-4-amine to identify the eutomer (the more active enantiomer) for a specific biological target.

The following table provides examples of drugs where the enantiomers exhibit differential potency, illustrating the principle applicable to chiral compounds like chroman-4-amine.

| Drug | Enantiomer | Potency/Activity |

| Citalopram | (S)-citalopram | Primarily responsible for antagonism of serotonin reuptake |

| (R)-citalopram | 30-fold less potent than the (S)-enantiomer | |

| Formoterol | (R,R)-formoterol | The most potent β2-adrenoceptor agonist isomer |

| Other isomers | Significantly lower potency |

This table illustrates the concept of differential biological potency of enantiomers, a key consideration for chiral molecules like chroman-4-amine.

The ability of a biological target to distinguish between enantiomers is known as chiral recognition. nih.gov This phenomenon is governed by the noncovalent interactions between the chiral ligand and the chiral binding site on the protein. nih.gov The classic model for chiral recognition is the "three-point interaction" model, first proposed by Easson and Stedman. nih.gov This model posits that for a target to differentiate between two enantiomers, one enantiomer must interact with at least three non-equivalent binding sites on the protein simultaneously, while the other enantiomer can only interact with two of these sites. nih.gov

Modern understanding suggests that chiral recognition is a dynamic process. nih.gov It involves conformational adjustments in both the ligand and the protein to achieve the most stable binding interaction. The differential binding energy between the two diastereomeric complexes (target-(R)-enantiomer vs. target-(S)-enantiomer) determines the enantioselectivity of the interaction. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govnih.gov In the case of chroman-4-amine enantiomers, the specific spatial arrangement of the amine group, the chroman oxygen, and the aromatic ring relative to the binding pocket of a target protein would dictate which enantiomer forms the more stable and thus more potent complex. nih.gov

Mechanistic Investigations and Biological Target Elucidation for Chroman 4 Amine Hydrochloride Derivatives

Enzyme Modulation and Inhibition Studies

The interaction of chroman-4-amine (B2768764) derivatives with various enzymes has been a primary focus of research to unravel their therapeutic potential. These studies have revealed selective inhibition of key enzymes involved in various pathological conditions.

Sirtuin (SIRT) Isoform Selectivity

Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that play crucial roles in cellular processes like aging and the progression of neurodegenerative diseases. acs.orgnih.gov Chroman-4-one derivatives, closely related to chroman-4-amine, have been identified as potent and selective inhibitors of SIRT2. acs.orgnih.govnih.gov

Research has shown that substituted chromone (B188151) and chroman-4-one derivatives exhibit high selectivity for SIRT2 over other isoforms like SIRT1 and SIRT3. acs.orgnih.govnih.gov The most potent inhibitors often feature substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold. acs.orgnih.gov Specifically, larger, electron-withdrawing groups at the 6- and 8-positions, and an alkyl chain of optimal length (three to five carbons) at the 2-position, are critical for high potency. acs.orgnih.gov For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as a highly potent SIRT2 inhibitor with an IC50 value of 1.5 μM. acs.orgnih.govaminer.org The majority of these potent SIRT2 inhibitors demonstrate minimal inhibition of SIRT1 and SIRT3, highlighting their isoform selectivity. nih.gov

Table 1: SIRT2 Inhibition by Substituted Chroman-4-one Derivatives

| Compound | Substituents | SIRT2 IC50 (µM) | SIRT1 Inhibition (%) at 200 µM | SIRT3 Inhibition (%) at 200 µM |

|---|---|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | 6,8-dibromo, 2-pentyl | 1.5 | <10 | <10 |

| 2-n-propyl-chroman-4-one derivative | 2-propyl | 10.6 | <10 | <10 |

| 2-n-heptyl-chroman-4-one derivative | 2-heptyl | - (57% inhibition at 200 µM) | <10 | <10 |

| 1m (unspecified) | - | - | <10 | 16 |

Data compiled from multiple studies on chroman-4-one derivatives. acs.orgnih.gov

The inhibitory effect of chroman-4-amine derivatives on SIRT2 function has been confirmed through deacetylation assays. SIRT2 is known to deacetylate α-tubulin, a key component of microtubules. Inhibition of SIRT2 leads to hyperacetylation of α-tubulin. nih.gov Studies have demonstrated that chroman-4-one derivatives inhibit the SIRT2-mediated deacetylation of α-tubulin in Western blot analyses. acs.org Furthermore, these compounds have been shown to inhibit the deacetylation of acetylated peptide substrates in assays that measure the release of nicotinamide (B372718). acs.org The ability of these compounds to increase the acetylation level of α-tubulin in cancer cell lines further supports that SIRT2 is a primary intracellular target. nih.govacs.org

Pteridine (B1203161) Reductase 1 (PTR1) Inhibition in Parasitic Models

Pteridine reductase 1 (PTR1) is a crucial enzyme for the survival of certain parasites, including Trypanosoma brucei and Leishmania species, as it provides a metabolic bypass for dihydrofolate reductase (DHFR) inhibition. mdpi.comscite.ai Chroman-4-one derivatives have been investigated as inhibitors of PTR1. mdpi.comscite.ainih.govliverpool.ac.uk

Studies have shown that chroman-4-one analogues can inhibit both Trypanosoma brucei PTR1 (TbPTR1) and Leishmania major PTR1 (LmPTR1). mdpi.com The inhibitory activity of these compounds against the enzyme has been correlated with their anti-parasitic activity. mdpi.com For example, a specific chroman-4-one derivative demonstrated activity against both the targeted enzymes and the parasites themselves, with a favorable selectivity index and low toxicity. mdpi.com These findings suggest that the chroman-4-one scaffold is a promising starting point for the structure-based design of new anti-parasitic agents targeting PTR1. mdpi.comnih.gov

Acetylcholinesterase (AChE) and Other Enzyme Systems

Cholinesterase inhibitors are a cornerstone in the management of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132). mdpi.comopenmedicinalchemistryjournal.com Recently, amino-7,8-dihydro-4H-chromenone derivatives, which share the core chroman structure, have been synthesized and evaluated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

One particular derivative, 4k, demonstrated good potency against BChE with an IC50 value of 0.65 ± 0.13 µM, which is comparable to the standard drug donepezil. nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor. nih.gov Structure-activity relationship (SAR) studies indicated that substitutions at the R1 position significantly influence inhibitory activity, with 4-chlorobenzyloxy and 4-bromobenzyloxy groups leading to potent BChE inhibition. nih.gov The larger active site of BChE compared to AChE may accommodate the bulkier substituents of these derivatives more favorably. nih.gov

Table 2: Cholinesterase Inhibition by Amino-7,8-dihydro-4H-chromenone Derivatives

| Compound | R1 Substituent | BChE IC50 (µM) | Inhibition Type |

|---|---|---|---|

| 4k | - | 0.65 ± 0.13 | Competitive |

| 4c | 4-chlorobenzyloxy | 0.89 ± 0.24 | - |

| 4d | 4-bromobenzyloxy | 1.19 ± 0.31 | - |

Data from a study on amino-7,8-dihydro-4H-chromenone derivatives. nih.gov

Cytochrome P450 (CYP) Interaction Profiles

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the metabolism of a vast array of drugs and other xenobiotics. nih.gov Understanding the interaction of new chemical entities with CYP isoforms is crucial to predict potential drug-drug interactions. The primary human CYP enzymes involved in drug metabolism include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov While specific interaction data for chroman-4-amine hydrochloride with this full panel of CYP enzymes is not extensively detailed in the available literature, the potential for such interactions exists given the structural characteristics of the chroman scaffold. The lipophilic nature of the chroman ring system suggests that these compounds could be substrates, inhibitors, or inducers of various CYP isoforms. rsc.org Further dedicated studies are required to fully characterize the CYP interaction profile of this compound and its derivatives to ensure their safe clinical development.

Receptor Binding and Activation Profiling

Beyond enzyme inhibition, the interaction of chroman-4-amine derivatives with G protein-coupled receptors (GPCRs) has also been explored, revealing their potential to act as receptor modulators.

Derivatives of the related chromen-4-one scaffold have been investigated as ligands for the lipid-activated GPCR, GPR55. acs.org These studies have led to the development of compounds with a range of activities, from full agonists to antagonists, demonstrating that the chromen-4-one core can be fine-tuned to achieve specific pharmacological effects at this receptor. acs.org Binding studies have also shown selectivity for GPR55 over the cannabinoid receptors CB1 and CB2. acs.org

Additionally, research into chroman-4-ones as peptidomimetics has resulted in compounds with agonistic properties for two subtypes of somatostatin (B550006) receptors. gu.se This was achieved by strategically placing appropriate substituents on the chroman-4-one scaffold to mimic the key interactions of the endogenous peptide hormone. gu.se These findings highlight the versatility of the chroman scaffold in designing ligands that can selectively target and activate specific receptor subtypes. However, one study noted that a particular chroman-4-one derivative did not bind to either the human 5-HT2 receptor or the rat cortex muscarinic receptor, suggesting a degree of receptor selectivity. acs.org

Bradykinin (B550075) B1 Receptor Antagonism

A notable area of investigation for chroman-4-amine derivatives is their role as antagonists of the bradykinin B1 receptor. The bradykinin B1 receptor is a G-protein coupled receptor that is not typically present in healthy tissues but is rapidly induced by inflammatory mediators and cytokines following tissue injury. Its role in chronic pain and inflammation makes it an attractive therapeutic target.

Research has identified aryl sulfonamides that incorporate a chiral chroman diamine moiety as potent antagonists of the human bradykinin B1 receptor. researchgate.net Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds. For instance, it has been found that 3- and 3,4-disubstituted aryl sulfonamides are preferred for their antagonistic activity. researchgate.net Furthermore, the presence of bulky secondary and tertiary amines at the benzylic amine position enhances the potency at the B1 receptor. researchgate.net A key structural feature of these antagonists is the chroman-4-amine unit, which has been linked to the control of neuroinflammation. mdpi.com

One of the lead compounds in this class, a diaminochroman carboxamide, has demonstrated in vivo efficacy against hypotension and inflammatory pain, with a remarkable inhibitory concentration of 0.8 nM for the human bradykinin B1 receptor. vulcanchem.com The development of these potent nonpeptide antagonists highlights the importance of the chroman-4-amine scaffold in targeting the bradykinin B1 receptor. researchgate.net

| Compound Type | Target Receptor | Key Structural Features for Activity | Reference |

| Aryl sulfonamide diaminochromans | Bradykinin B1 Receptor | 3- and 3,4-disubstituted aryl sulfonamides; Bulky secondary/tertiary amines | researchgate.net |

| Diaminochroman carboxamide | Bradykinin B1 Receptor | Chroman-4-amine core | vulcanchem.com |

Somatostatin Receptor Agonism

The interaction of chroman-4-amine derivatives with somatostatin receptors presents another avenue of their therapeutic potential. Somatostatin receptors are involved in a variety of physiological processes, including the regulation of hormone secretion and cell proliferation.

Evidence suggests that the stereochemistry of the chroman-4-amine moiety plays a critical role in its affinity for somatostatin receptors. Specifically, the (R)-enantiomer of this compound has been reported to exhibit a threefold higher affinity for somatostatin receptors compared to its (S)-counterpart in radioligand binding assays. vulcanchem.com This stereospecific interaction underscores the precise structural requirements for binding to these receptors and suggests that chiral separation is essential for developing targeted somatostatin receptor agonists.

| Enantiomer | Relative Affinity for Somatostatin Receptors | Reference |

| (R)-Chroman-4-amine hydrochloride | 3-fold higher than (S)-enantiomer | vulcanchem.com |

| (S)-Chroman-4-amine hydrochloride | Lower affinity | vulcanchem.com |

Cellular Pathway Modulation in In Vitro Systems

In addition to direct receptor interactions, chroman-4-amine derivatives have been shown to modulate various cellular pathways, leading to a range of biological effects in in vitro models.

Antiproliferative Effects in Cancer Cell Lines (e.g., MCF-7, A549)

The chroman scaffold is a recurring motif in compounds exhibiting antiproliferative activity against various cancer cell lines. While direct studies on this compound are emerging, research on structurally related chroman derivatives provides significant insights into their potential as anticancer agents.

Chroman-4-one and chromone derivatives, which are structurally similar to chroman-4-amine, have demonstrated antiproliferative effects in breast cancer (MCF-7) and lung carcinoma (A549) cell lines. hbni.ac.in Furthermore, certain 3-benzylidene-chroman-4-one derivatives have shown selective toxicity towards malignant cells. researchgate.net The synthesis of phenolic diarylpropanes, which can be considered related to the chroman structure, has also yielded compounds with pronounced cytotoxic activity against human A549 cancer cell lines. nih.gov

More specifically, the broader class of chromane-amines is considered a valuable target class in cancer drug discovery. mdpi.com This is supported by findings on spirocyclic chromane (B1220400) derivatives, which have shown antiproliferative activity in prostate cancer cell lines. nih.gov

| Cell Line | Compound Class | Observed Effect | Reference |

| MCF-7 (Breast Cancer) | Chroman-4-one/Chromone derivatives | Antiproliferative | hbni.ac.in |

| A549 (Lung Carcinoma) | Chroman-4-one/Chromone derivatives | Antiproliferative | hbni.ac.in |

| A549 (Lung Carcinoma) | Phenolic diarylpropanes | Cytotoxic | nih.gov |

| Prostate Cancer Cells | Spirocyclic chromane derivatives | Antiproliferative | nih.gov |

Anti-parasitic Activity (e.g., Trypanosoma brucei, Leishmania infantum)

Derivatives of the chroman scaffold have shown promising activity against several parasitic protozoa, including Trypanosoma brucei, the causative agent of African trypanosomiasis, and Leishmania infantum, a causative agent of visceral leishmaniasis.

The mechanism of action for some of these compounds involves the inhibition of key parasitic enzymes. For example, chroman-4-one derivatives have been identified as inhibitors of pteridine reductase 1 (PTR1), an essential enzyme in the folate biosynthesis pathway of these parasites. nih.gov This enzyme is absent in humans, making it a selective target. Both Trypanosoma brucei and Leishmania infantum are susceptible to these compounds. nih.gov

Structure-activity relationship studies on chromen-4-one derivatives have identified compounds with significant anti-T. brucei activity, with EC50 values in the low micromolar range. nih.gov While these are not exclusively amine derivatives, the chroman core is central to their activity. Additionally, other structurally related compounds, such as coumarin (B35378) derivatives, have also demonstrated anti-leishmanial properties.

| Parasite | Compound Class | Target/Mechanism | Reference |

| Trypanosoma brucei | Chroman-4-one derivatives | Pteridine Reductase 1 (PTR1) inhibition | nih.gov |

| Leishmania infantum | Chroman-4-one derivatives | Pteridine Reductase 1 (PTR1) inhibition | nih.gov |

| Trypanosoma brucei | Chromen-4-one derivatives | Not specified | nih.gov |

| Leishmania major | Coumarin derivatives | Not specified |

Neuroprotective and Anti-inflammatory Potentials

The chroman-4-amine scaffold is also implicated in neuroprotective and anti-inflammatory activities, often through the modulation of specific cellular targets.

As mentioned earlier, the antagonism of the bradykinin B1 receptor by chroman-4-amine derivatives is linked to the control of neuroinflammation. mdpi.com This is a critical aspect of their neuroprotective potential, as neuroinflammation is a key component in the pathology of many neurodegenerative diseases.

Furthermore, gem-dimethylchroman-4-amine compounds have been identified as inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease. The inhibition of BuChE can help to restore acetylcholine levels in the brain, which is a therapeutic strategy for this condition.

In a related context, chroman-4-one derivatives have been evaluated as selective inhibitors of Sirtuin-2 (SIRT2), an enzyme that is involved in age-related neurodegenerative disorders. The most potent inhibitors identified in one study were substituted chroman-4-ones, highlighting the therapeutic potential of this chemical class in neurodegeneration.

The anti-inflammatory properties of chroman derivatives are not limited to neuroinflammation. A range of novel chroman derivatives, including acyclic amidochromans and chromanyl esters, have been synthesized and screened for their ability to inhibit the expression of intercellular adhesion molecule-1 (ICAM-1), a key molecule in inflammatory responses. nih.gov

| Biological Effect | Compound Class/Derivative | Proposed Mechanism/Target | Reference |

| Neuroprotection/Anti-neuroinflammation | Chroman-4-amine derivatives | Bradykinin B1 Receptor Antagonism | mdpi.com |

| Neuroprotection (Alzheimer's Disease) | gem-Dimethylchroman-4-amine | Butyrylcholinesterase (BuChE) Inhibition | |

| Neuroprotection (Neurodegenerative Disorders) | Chroman-4-one derivatives | Sirtuin-2 (SIRT2) Inhibition | |

| Anti-inflammatory | Acyclic amidochromans, Chromanyl esters | Inhibition of ICAM-1 Expression | nih.gov |

Computational Chemistry and Molecular Modeling Applications in Chroman 4 Amine Hydrochloride Research

Ligand-Target Docking and Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mechanism of chroman-4-amine (B2768764) derivatives and for predicting their affinity for various receptors.

Research on chroman-4-amine analogs has utilized molecular docking to investigate their interactions with specific biological targets. For instance, studies on N-substituted chroman-4-amine derivatives have employed docking to predict their binding modes within the 5-HT2A serotonin (B10506) receptor. nih.gov These predictions are instrumental in explaining the structure-activity relationships (SAR) observed in experimental assays. The docking poses reveal key interactions, such as hydrogen bonds and aromatic stacking, that contribute to the ligand's affinity and functional activity. nih.gov

In one study, the binding modes of (±)-N-(4-Bromo-2,5-dimethoxyphenethyl)chroman-4-amine hydrochloride and related compounds were predicted within the 5-HT2A receptor. nih.gov The analysis of these docking poses helps to rationalize the observed functional outcomes and provides a structural basis for the design of new analogs with improved properties. nih.gov

Similarly, molecular docking studies have been conducted on chroman-4-one derivatives, a class of compounds structurally related to chroman-4-amines, to explore their binding to enzymes like cyclooxygenase-2 (COX-2) and pteridine (B1203161) reductase 1 (PTR1). researchgate.netresearchgate.netnih.gov These studies have successfully identified key amino acid residues involved in the binding and have provided a rationale for the observed inhibitory activities. researchgate.netresearchgate.netnih.gov For example, in the case of PTR1, the chroman-4-one moiety was found to be involved in a π-sandwich interaction with the nicotinamide (B372718) of NADP+ and a phenylalanine residue. nih.gov

The insights gained from these docking studies are invaluable for the lead optimization process, allowing medicinal chemists to design molecules with enhanced binding affinity and selectivity.

| Compound/Derivative Class | Target Protein | Key Findings from Docking Studies | Reference |

|---|---|---|---|

| N-substituted Chroman-4-amine analogs | 5-HT2A Serotonin Receptor | Predicted binding poses and key ligand-receptor interactions (hydrogen bonds, aromatic stacking) that explain structure-activity relationships. | nih.gov |

| Chroman-4-one derivatives | Cyclooxygenase-2 (COX-2) | Identified binding affinity with different amino acids. | researchgate.netresearchgate.net |

| Chroman-4-one derivatives | Pteridine Reductase 1 (PTR1) | Revealed a π-sandwich interaction between the chroman-4-one moiety, NADP+, and a phenylalanine residue. | nih.gov |

Homology Modeling and Structure-Based Drug Design Initiatives

In the absence of an experimentally determined three-dimensional structure of a target protein, homology modeling can be employed to build a reliable model based on the known structure of a homologous protein. nih.gov This approach is particularly valuable in G protein-coupled receptor (GPCR) research, where obtaining crystal structures can be challenging. acs.org

For targets of this compound and its analogs, homology modeling has been used to generate 3D structures, which then serve as the basis for structure-based drug design (SBDD). nih.govacs.org SBDD initiatives aim to design ligands that fit precisely into the binding site of a target, thereby maximizing affinity and specificity.

The development of ligands for the 5-HT2A receptor, a GPCR, has benefited from homology modeling. acs.org These models, often built using the crystal structure of bovine rhodopsin as a template, have guided the design of novel chroman-4-amine derivatives with specific functional profiles. acs.org By visualizing the binding pocket, researchers can introduce modifications to the ligand scaffold to enhance interactions with key residues.

Furthermore, structure-based approaches have been instrumental in the discovery of chroman-4-one derivatives as inhibitors of parasitic enzymes like PTR1. nih.gov The crystal structure of the target enzyme in complex with an inhibitor provides a detailed map of the binding site, enabling the rational design of new compounds with improved inhibitory potential. nih.gov

The iterative process of homology modeling, docking, synthesis, and biological evaluation is a powerful strategy for accelerating the discovery of novel therapeutic agents based on the chroman-4-amine scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govwalisongo.ac.id QSAR studies are valuable for predicting the activity of new, unsynthesized compounds and for identifying the key molecular descriptors that influence biological response. nih.govwalisongo.ac.idtbzmed.ac.ir

While specific QSAR studies focusing solely on this compound are not extensively documented in the provided search results, QSAR analyses have been performed on structurally related chromene and coumarin (B35378) derivatives. nih.govtbzmed.ac.ir These studies provide a framework for how QSAR could be applied to chroman-4-amine analogs.

In a typical QSAR workflow, a dataset of compounds with known activities is used to generate a variety of molecular descriptors. walisongo.ac.id Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that can predict the activity of new compounds. nih.gov

The application of QSAR to chroman-4-amine derivatives could help in:

Predicting the biological activity of novel analogs before their synthesis.

Identifying the key physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors) that govern their activity.

Guiding the design of more potent and selective compounds.

Advanced Analytical Methodologies for Research and Characterization of Chroman 4 Amine Hydrochloride

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of chroman-4-amine (B2768764) hydrochloride, offering high-resolution separation and enabling precise quantification.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

The enantiomeric purity of chroman-4-amine hydrochloride is a critical quality attribute, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. americanpharmaceuticalreview.com Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating and quantifying the enantiomers of chiral compounds. americanpharmaceuticalreview.comrsc.org

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. americanpharmaceuticalreview.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the chiral resolution of racemic drugs. The choice of the mobile phase, often a mixture of alkanes like n-heptane or n-hexane and an alcohol modifier like ethanol (B145695) or isopropanol (B130326), along with a basic additive such as diethylamine, is crucial for optimizing the separation. nih.gov

For instance, a study on the chiral separation of cathine (B3424674) hydrochloride utilized a Chiralpak AD-H column with a mobile phase of n-heptane, ethyl alcohol, and diethylamine. Similarly, the enantiomers of hydroxychloroquine (B89500) were successfully separated on a Chiralpak AD-H column using a mobile phase of n-hexane and isopropanol with diethylamine. nih.govnih.gov The development of a robust chiral HPLC method involves a systematic optimization of chromatographic conditions to achieve baseline separation, which is essential for accurate quantification of enantiomeric purity. nih.govnih.gov

Methods for determining the enantiomeric purity of fluoroquinolones, for example, have involved pre-derivatization to form diastereomers followed by reversed-phase HPLC. nih.gov This approach allows for the quantification of the undesired enantiomer as an impurity. nih.gov The validation of such methods ensures their sensitivity, specificity, precision, and accuracy. nih.gov

Table 1: Exemplary Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralpak AD-H (4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | n-Heptane / Ethyl alcohol / Diethylamine (920:80:1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 220 nm |

| Injection Volume | 50 µL |

| This table is based on a method developed for the separation of cathine hydrochloride enantiomers and serves as an illustrative example. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification in Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. youtube.comyoutube.com This combination allows for the highly sensitive and selective detection and identification of compounds, even in complex matrices. nih.gov LC-MS is particularly valuable for the analysis of this compound in biological samples or during process monitoring where a variety of other components may be present. youtube.com

The LC component separates the analyte of interest from the matrix, after which the eluent is introduced into the mass spectrometer. youtube.com The mass spectrometer ionizes the analyte and separates the resulting ions based on their mass-to-charge ratio (m/z), providing molecular weight information and structural details through fragmentation patterns. youtube.com Multiple Reaction Monitoring (MRM) is a highly specific and sensitive MS technique that can selectively detect a target compound from a complex background. youtube.com

The development of an LC-MS method involves optimizing both the chromatographic conditions (column, mobile phase) and the mass spectrometric parameters (ionization source, collision energy). youtube.comyoutube.com For amine-containing compounds, which can be polar, derivatization is sometimes employed to improve their chromatographic retention on reversed-phase columns and enhance their ionization efficiency in the mass spectrometer. nih.gov

Table 2: Key Stages in LC-MS/MS Method Development

| Stage | Description |

| Target Compound Identification | Identifying the specific analyte to be measured. youtube.com |

| MRM Transition Optimization | Identifying the precursor ion (parent ion) and the most abundant and stable product ions (daughter ions) to ensure specificity and sensitivity. youtube.com |

| Chromatographic Separation | Developing an LC method to separate the analyte from interfering components in the sample matrix. youtube.com |

| Method Validation | Assessing the method's performance characteristics, including linearity, accuracy, precision, and sensitivity. nih.gov |

| This table outlines the general workflow for developing a quantitative LC-MS/MS method. |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. researchgate.netrjptonline.org UPLC systems utilize columns packed with sub-2 µm particles, which leads to higher separation efficiency. researchgate.net This allows for faster analysis times and reduced solvent consumption, making it a more economical and environmentally friendly technique. austinpublishinggroup.comorientjchem.org

The principles of UPLC are the same as HPLC, but the smaller particle size necessitates instrumentation capable of handling much higher backpressures (up to 100 MPa). researchgate.netorientjchem.org The enhanced resolution provided by UPLC can be particularly advantageous for separating closely related impurities from the main this compound peak. The increased sensitivity is beneficial for detecting and quantifying trace-level impurities. The transfer of analytical methods from HPLC to UPLC can significantly shorten analysis times without compromising, and often improving, separation efficiency. researchgate.net

Chemical Derivatization Strategies for Enhanced Analytical Detection

Chemical derivatization is a technique used to chemically modify an analyte to produce a new compound with properties that are better suited for a particular analytical method. researchgate.net For a primary amine like this compound, which lacks a strong chromophore, derivatization can significantly enhance its detectability by HPLC with UV or fluorescence detectors. helsinki.fi It can also improve chromatographic behavior and mass spectrometric response. thermofisher.comacs.org

Strategies for Introducing Chromophores and Fluorophores

To improve the detection of amines by HPLC, a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) can be attached to the amine functional group. thermofisher.com This pre-column derivatization results in a derivative that can be detected with high sensitivity by UV or fluorescence detectors. researchgate.netthermofisher.com

Common derivatizing reagents for primary amines include:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.gov However, these derivatives can sometimes have stability issues. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form stable, fluorescent derivatives. thermofisher.com

Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): A widely used reagent that forms fluorescent derivatives with primary and secondary amines, as well as phenolic hydroxyl groups. thermofisher.comnih.gov

Benzoyl Chloride: Can be used to introduce a UV-absorbing benzoyl group. acs.org

2-(9-Carbazole)-ethyl-chloroformate (CEOC): A fluorescent labeling reagent that reacts with aromatic amines to form stable derivatives. researchgate.net

The choice of derivatizing agent depends on the specific requirements of the analysis, including desired sensitivity and the presence of other functional groups in the molecule. nih.gov

Derivatization for Improved Mass Spectrometry Response

In LC-MS, derivatization can be employed to enhance the ionization efficiency of an analyte, leading to improved sensitivity. acs.orgresearchgate.net For polar amine-containing metabolites, derivatization can also improve their retention on reversed-phase LC columns. nih.gov

Strategies for improving MS response include:

Introducing a permanently charged group: This can significantly enhance ionization efficiency in electrospray ionization (ESI). For example, rhodamine derivatives, which contain a quaternary ammonium (B1175870) group, can lead to a clear signal improvement in ESI positive ion mode. nih.gov

Increasing hydrophobicity: Derivatization with reagents like benzoyl chloride can make polar analytes more hydrophobic, improving their retention on C18 columns and potentially reducing matrix effects in the ion source. acs.org

Isotope-coded derivatization: Using isotopically labeled derivatizing reagents allows for relative quantification by comparing the peak intensities of the light and heavy isotopologues in a single LC-MS analysis. nih.gov For instance, cyanuric chloride has been used in combination with isotopologues of methylamine (B109427) for the quantitative analysis of amine-containing metabolites. nih.gov

These derivatization strategies provide a powerful toolkit for overcoming the analytical challenges associated with the analysis of this compound, enabling its accurate and sensitive determination in various research and quality control settings.

Amine-Specific Reagents in Bioanalytical Applications

The bioanalytical characterization of this compound, a primary amine, often necessitates chemical derivatization to enhance its detectability and improve chromatographic performance. sci-hub.se Derivatization chemically modifies the primary amine group, attaching a chromophore or fluorophore to the molecule. researchgate.netthermofisher.com This process is crucial for sensitive and selective quantification in complex biological matrices, as the underivatized chroman-4-amine may lack sufficient UV absorption or fluorescence for trace-level analysis. sci-hub.seresearchgate.net The choice of reagent depends on the analytical technique, the required sensitivity, and the nature of the sample matrix. semanticscholar.org

A variety of reagents are available for the pre-column or post-column derivatization of primary amines prior to analysis by High-Performance Liquid Chromatography (HPLC). researchgate.netthermofisher.com These reagents typically react with the primary amine of Chroman-4-amine to form a stable derivative that is easily detectable. thermofisher.comsigmaaldrich.com

Common Derivatizing Reagents for Primary Amines

Several classes of reagents are widely used for the derivatization of primary amines in bioanalytical settings. These include agents that introduce fluorescent tags or UV-absorbing moieties.

o-Phthalaldehyde (OPA): OPA is a classic derivatizing agent that reacts with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. thermofisher.comresearchgate.net This reaction is rapid, occurs under mild conditions, and is well-suited for automated pre-column derivatization. thermofisher.com When OPA is used with a chiral thiol, it can be employed for the enantioselective separation of chiral amines, which is relevant for distinguishing between the enantiomers of chroman-4-amine. researchgate.netnih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another popular reagent that reacts with primary amines to yield stable, highly fluorescent derivatives. thermofisher.comsemanticscholar.org The reaction is straightforward and provides excellent sensitivity, making it suitable for detecting low concentrations of analytes in biological samples. thermofisher.com

Dansyl Chloride (DNS-Cl): 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl chloride, reacts with primary amines to form fluorescent sulfonamide adducts. researchgate.netthermofisher.com These derivatives are stable and can be detected with high sensitivity using fluorescence detectors. researchgate.net

1-Fluoro-2,4-dinitrobenzene (FDNB): Also known as Sanger's reagent, FDNB reacts with primary amines to create 2,4-dinitrophenyl (DNP) derivatives. researchgate.net These derivatives are strongly UV-absorbent, allowing for detection by UV-Vis spectrophotometry in HPLC systems. researchgate.net

The table below summarizes key characteristics of these common amine-specific reagents.

| Reagent | Abbreviation | Functional Group Targeted | Detection Method | Key Advantages |

| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence | Rapid reaction, suitable for automation. thermofisher.com |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary & Secondary Amines | Fluorescence | Forms stable derivatives, high sensitivity. thermofisher.comsemanticscholar.org |

| Dansyl Chloride | DNS-Cl | Primary & Secondary Amines | Fluorescence | Stable derivatives, high sensitivity. researchgate.netthermofisher.com |

| 1-Fluoro-2,4-dinitrobenzene | FDNB | Primary & Secondary Amines | UV-Visible | Forms strongly UV-absorbing derivatives. researchgate.net |

Chiral Derivatizing Agents (CDAs)

Since Chroman-4-amine is a chiral molecule, distinguishing between its (R) and (S) enantiomers is often critical in pharmaceutical and metabolic studies. This is achieved using chiral derivatizing agents (CDAs) that react with both enantiomers to form diastereomers. These diastereomeric pairs have different physicochemical properties and can be separated using standard, non-chiral chromatography columns. nih.gov

The use of CDAs offers several advantages, including improved separation, enhanced detection sensitivity, and the ability to control the elution order of the diastereomers. nih.gov

Marfey's Reagent (FDAA): 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) and its analogs are widely used for the chiral resolution of amines. The resulting diastereomeric derivatives can be effectively separated by reversed-phase HPLC. researchgate.net

o-Phthalaldehyde with Chiral Thiols: As mentioned earlier, combining OPA with a chiral thiol, such as N-isobutyryl-L-cysteine (IBLC) or N-acetyl-L-cysteine (NAC), creates chiral derivatives from racemic amines. nih.gov This method is noted for its excellent separation capabilities. researchgate.net

Isothiocyanate-Based Reagents: Chiral isothiocyanates, such as those derived from benzofuran (B130515) (e.g., DBD-PyNCS), react with primary amines to form highly fluorescent thiourea (B124793) derivatives. nih.gov These reagents are effective for the sensitive analysis of chiral amines in biological samples. nih.gov

The following table details examples of chiral derivatizing agents and their applications.

| Chiral Derivatizing Agent (CDA) | Abbreviation | Reaction Principle | Target Analyte Example | Reference |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | Forms diastereomeric amides with chiral amines. | Amino Acids | researchgate.net |

| o-Phthalaldehyde / N-isobutyryl-L-cysteine | OPA/IBLC | Forms diastereomeric isoindoles with chiral primary amines. | Amino Acids | nih.gov |

| (R/S)-4-(3- isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole | DBD-PyNCS | Forms fluorescent diastereomeric thioureas with primary/secondary amines. | Amino Acids | nih.gov |

The selection of an appropriate amine-specific reagent is a critical step in developing robust and sensitive bioanalytical methods for the quantification and characterization of this compound and its individual enantiomers in various research contexts.

Emerging Trends and Future Research Directions

Rational Design of Next-Generation Chroman-4-amine (B2768764) Hydrochloride-Based Bioactive Molecules

The rational design of new bioactive molecules based on the chroman-4-amine structure is a key area of future research. This approach utilizes structure-activity relationship (SAR) data to make targeted chemical modifications that enhance therapeutic properties. nih.govacs.org The goal is to improve potency, selectivity, and pharmacokinetic profiles. acs.org

Key strategies in rational design include:

Scaffold Modification: The chroman-4-one core is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple, diverse biological targets. acs.orgresearchgate.net Synthetic modifications often focus on substitutions at various positions of the chroman ring system, particularly at the 2-, 3-, 6-, and 8-positions. nih.govgu.se

Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for guiding molecular design. acs.org For instance, research on chroman-4-one derivatives as Sirtuin 2 (SIRT2) inhibitors has revealed that an intact carbonyl group, an alkyl chain of optimal length (three to five carbons) in the 2-position, and large, electron-withdrawing groups in the 6- and 8-positions are critical for high potency. acs.org Even minor changes to these features can significantly impact inhibitory activity. acs.org

Introduction of Functional Groups: To improve properties like hydrophilicity and target binding, researchers introduce various functional groups. acs.org For example, incorporating heterofunctional groups like terminal hydroxyls, carboxylic acids, or amides can enhance pharmacokinetic properties without compromising the potent and selective inhibition of targets like SIRT2. acs.org Similarly, the introduction of an imidazole (B134444) ring at the 3-position of 2-alkylchromanones has been explored to improve binding to enzyme targets. researchgate.net

Bioisosteric Replacement and Scaffold Hopping: In a successful example of rational design, researchers started from a natural product, isodaphnetin, and used 3D molecular similarity-based scaffold hopping and electrostatic complementary methods to design novel 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine derivatives as potent Dipeptidyl Peptidase 4 (DPP-4) inhibitors for potential use in type 2 diabetes. nih.gov This approach led to a significant, 7400-fold increase in potency compared to the lead compound. nih.gov

The following table summarizes key SAR findings for chroman derivatives, which inform the rational design of next-generation compounds.

| Position on Chroman Scaffold | Modification | Impact on Biological Activity | Target/Indication Example |

| 2-Position | Alkyl chain (3-5 carbons) | Optimal length is crucial for potent inhibition. acs.org | SIRT2 Inhibition acs.org |

| 2-Position | 2-pyridylethyl substituents | Significant reduction in cancer cell proliferation. gu.se | Anticancer gu.se |

| 3-Position | Introduction of various substituents (e.g., NH2, Br, OAc) | Allows for diverse functionalization to create peptidomimetics. gu.se | Somatostatin (B550006) Receptor Agonists gu.se |

| 6- and 8-Positions | Large, electron-withdrawing groups (e.g., Bromo) | Favorable for potent and selective inhibition. acs.orgnih.gov | SIRT2 Inhibition acs.orgnih.gov |

| 5-Position | 4-bromobenzyloxy substituent | Important for potent inhibition of efflux pumps. nih.gov | ABCG2 Inhibition (Cancer) nih.gov |

Exploration of Novel Biological Targets and Therapeutic Indications

Research is expanding beyond established activities to uncover new biological targets and therapeutic applications for chroman-4-amine derivatives. The versatility of the chroman scaffold allows it to interact with a wide range of proteins, opening up possibilities for treating various diseases. nih.govacs.org

Some of the novel targets and indications being explored include:

Sirtuin (SIRT) Inhibition: Chroman-4-one derivatives have been identified as potent and highly selective inhibitors of SIRT2, an enzyme implicated in neurodegenerative disorders and cancer. acs.orgnih.gov This has established a foundation for developing novel therapeutics for these aging-related diseases. nih.gov

Rho Kinase (ROCK) Inhibition: A new class of 4H-chromen-4-one derivatives has been discovered as selective ROCK inhibitors. nih.gov The lead compound from this series protected retinal neurons from high glucose-induced cell death in ex vivo models, suggesting its potential as a treatment for diabetic retinopathy. nih.gov

Antiviral Activity: Novel chroman-4-one, chroman, and 2H-chromene derivatives have been designed and synthesized as inhibitors of human rhinovirus (HRV) replication. nih.gov The most potent compound was found to act as a capsid-binder, preventing the virus from uncoating, indicating a potential new strategy for treating the common cold. nih.gov

Dipeptidyl Peptidase 4 (DPP-4) Inhibition: Rationally designed 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine analogs are potent and long-acting DPP-4 inhibitors. nih.gov A lead compound demonstrated efficacy comparable to the existing drug omarigliptin (B609743) in improving glucose tolerance, highlighting its promise for treating type 2 diabetes. nih.gov

Cholinesterase Inhibition: A family of gem-dimethylchroman-4-amine compounds showed selective and potent inhibition of butyrylcholinesterase (BuChE), with activity in the same range as currently used drugs for neurodegenerative conditions like Alzheimer's disease. core.ac.uk

Anticancer Mechanisms: Beyond SIRT inhibition, chromene derivatives are being investigated for broad anticancer activity. nih.govresearchgate.net Studies have shown they can induce apoptosis in cancer cells, with some compounds exhibiting significant antiproliferative effects against various cell lines. nih.gov

The table below details some of the emerging targets for chroman-based compounds.

| Biological Target | Potential Therapeutic Indication | Investigated Chroman Derivative Class |

| Sirtuin 2 (SIRT2) | Neurodegenerative Diseases, Cancer | Substituted Chroman-4-ones acs.orgnih.gov |

| Rho-associated Kinase (ROCK) | Diabetic Retinopathy | 4H-Chromen-4-one derivatives nih.gov |

| Human Rhinovirus (HRV) Capsid | Picornaviridae Infections (Common Cold) | Chroman-4-ones, Chromans, 2H-Chromenes nih.gov |

| Dipeptidyl Peptidase 4 (DPP-4) | Type 2 Diabetes | 2-Phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amines nih.gov |

| Butyrylcholinesterase (BuChE) | Neurodegenerative Diseases (e.g., Alzheimer's) | gem-Dimethylchroman-4-amines core.ac.uk |

| Breast Cancer Resistance Protein (ABCG2) | Multidrug Resistance in Cancer | Substituted Chromone (B188151) derivatives nih.gov |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A significant future direction in chroman-4-amine hydrochloride research is the move towards a systems biology approach. nih.gov This involves integrating multiple layers of biological data ("multi-omics") to build a comprehensive picture of the compound's mechanism of action. Instead of focusing on a single target, this approach analyzes the global changes a compound induces within a biological system. nih.govnih.gov

Multi-omics platforms can provide deep mechanistic insights:

Genomics/Transcriptomics (RNA-Seq): This technology can identify all the genes that are switched on or off in a cell in response to treatment with a chroman-4-amine derivative. This can reveal the primary cellular pathways affected by the compound. nih.gov

Proteomics: By analyzing changes in the levels of thousands of proteins, proteomics can identify the direct protein targets of the drug and downstream effects on cellular machinery. nih.gov

Metabolomics: This approach measures changes in small-molecule metabolites, providing a functional readout of the cellular state and revealing how the compound alters cellular metabolism.

Epigenomics (e.g., ATAC-seq, DNA Methylation): These methods can determine how a compound might alter the epigenetic landscape of a cell, such as by changing chromatin accessibility or DNA methylation patterns, which can have long-lasting effects on gene expression. nih.gov

By integrating these datasets, researchers can construct detailed models of a compound's activity, identify novel biomarkers for its efficacy, and potentially predict off-target effects. While specific multi-omics studies on this compound are still emerging, this strategy holds the key to fully understanding its biological role and unlocking its complete therapeutic potential. nih.govresearchgate.net

The following table outlines how different omics technologies could be applied to understand the mechanisms of this compound.

| Omics Technology | Type of Data Generated | Potential Mechanistic Insight |

| Transcriptomics | Comprehensive gene expression profiles (mRNA levels). | Identifies signaling pathways and cellular processes modulated by the compound. |

| Proteomics | Global protein expression and post-translational modification profiles. | Pinpoints direct protein binding partners and downstream effects on protein networks. |

| Metabolomics | Profiles of endogenous small-molecule metabolites (e.g., lipids, amino acids). | Reveals functional impact on cellular metabolism and energy status. |

| Epigenomics | Maps of chromatin accessibility and DNA methylation. | Uncovers effects on gene regulation through epigenetic modifications. |

| Integrated Multi-Omics | Combined analysis of all the above datasets. | Creates a holistic model of the drug's mechanism of action, from target engagement to cellular response. |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Chroman-4-amine hydrochloride, and how do reaction conditions influence yield and enantiomeric purity?

- This compound is synthesized via multi-step processes starting from chroman-4-one derivatives. Key steps include reductive amination (using sodium cyanoborohydride or catalytic hydrogenation) and resolution of enantiomers via chiral chromatography or enzymatic methods. For example, (R)-enantiomer synthesis involves separating racemic mixtures using HPLC with chiral columns, where solvent polarity and temperature critically affect resolution efficiency . Reaction optimization (e.g., pH control during amination) improves yields by minimizing side reactions like over-reduction or epimerization .

Q. How is the enantiomeric purity of this compound validated in pharmacological studies?

- Enantiomeric purity is assessed using chiral HPLC coupled with polarimetric detection or circular dichroism (CD) spectroscopy. For instance, (S)-Chroman-4-amine hydrochloride (CAS 1035093-81-2) is characterized by retention time shifts in chiral columns compared to the (R)-form, with purity ≥95% confirmed via integration of chromatogram peaks . Absolute configuration is further validated by X-ray crystallography or comparison with synthesized standards .

Q. What analytical techniques are essential for structural elucidation and stability testing of this compound?

- High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are used for structural confirmation. H NMR analysis identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm and amine protons at δ 2.8–3.5 ppm). Stability under storage conditions (e.g., 2–8°C in inert atmospheres) is monitored via accelerated degradation studies using HPLC-UV, with degradation products identified via LC-MS .

Advanced Research Questions

Q. How does this compound modulate TNF-α signaling in inflammatory models, and what experimental designs validate its mechanism?

- In breast cancer cell lines, (R)-Chroman-4-amine hydrochloride inhibits TNF-α production by competitively binding to TNF receptors (IC ~10 µM). Mechanistic validation involves siRNA knockdown of TNF receptors and ELISA quantification of secreted TNF-α. Dose-response curves (0.1–100 µM) and selectivity assays against related cytokines (e.g., IL-6) confirm target specificity .

Q. What strategies resolve contradictions in reported MAO-B inhibition data for Chroman-4-amine derivatives?

- Discrepancies in MAO-B inhibition (e.g., negative % inhibition in some assays) arise from fluorometric interference by chromane scaffolds. Researchers mitigate this by orthogonal validation using radiometric assays (e.g., C-tyramine oxidation) and comparing IC values across cell-free vs. cellular models. Normalization to control inhibitors (e.g., selegiline) ensures data reliability .

Q. How do fluorinated derivatives (e.g., 6-fluoro or trifluoromethyl substitutions) alter the pharmacokinetic profile of this compound?

- Fluorination at the 6-position enhances metabolic stability by reducing CYP450-mediated oxidation, as shown in microsomal assays (t increased from 2.5 to 6.8 hours). Trifluoromethyl groups at the 8-position improve blood-brain barrier permeability (logP increased from 1.2 to 2.4), validated via in situ perfusion models in rodents .

Q. What computational approaches predict this compound’s binding affinity for SIRT2 in Alzheimer’s disease models?

- Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions between Chroman-4-amine and SIRT2’s catalytic domain. Key residues (e.g., His187, Asp324) form hydrogen bonds with the amine group, while chromane rings engage in π-π stacking with Phe234. Binding free energies (ΔG ≤ −8 kcal/mol) correlate with in vitro IC values (≤1 µM) .

Methodological Guidance

- Contradiction Analysis : Cross-validate conflicting bioactivity data using orthogonal assays (e.g., fluorometric vs. radiometric for enzyme inhibition) and control for compound interference (e.g., intrinsic fluorescence of chromane derivatives) .

- Enantiomer Optimization : Screen chiral catalysts (e.g., Ru-BINAP complexes) in asymmetric hydrogenation to improve enantiomeric excess (≥98% ee) .

- In Vivo Translation : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentrations (C ~1.2 µg/mL at 10 mg/kg dose) with target engagement in disease models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.